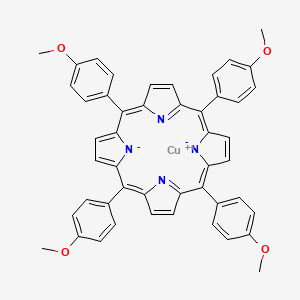

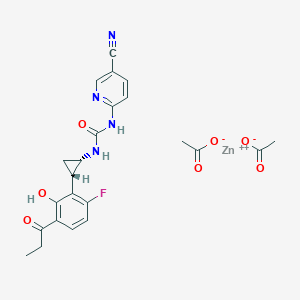

![molecular formula C98H72N4 B3069570 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) CAS No. 1416786-56-5](/img/structure/B3069570.png)

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound features a tetraphenylethylene core with four terminal aldehyde groups . It is extensively used as an organic linker for synthesizing covalent organic frameworks (COFs) .

Synthesis Analysis

The compound has been used in the construction of three-dimensional porous network structures of Co/Ni-tcbpe via solvothermal conditions . It has also been used in the synthesis of a new covalent organic framework (COF) named Py-DMTA-COF .Molecular Structure Analysis

The molecular formula of the compound is C58H36O16 . It has a high degree of conjugation due to its tetraphenylethylene core .Chemical Reactions Analysis

The aldehyde functional groups of the compound react with amines through imine condensation, forming imine linkages within the COF networks . This reaction has been utilized in the synthesis of a COF named ETTA-PyTTA .Physical And Chemical Properties Analysis

The compound has a molecular weight of 988.9 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Reversible Acid–Base Sensing

The compound has been designed and synthesized as 4,4′,4′′,4′′′-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-dimethylaniline) . UV-Vis absorbance and fluorescence emission studies reveal that it acts as a selective and sensitive probe for reversible acid–base sensing both in solution and in the solid state . This property makes it valuable for applications in analytical chemistry, environmental monitoring, and biological studies.

Intracellular pH Imaging

Beyond its acid–base sensing capabilities, this compound serves as a practical sensor for intracellular fluorescent cell imaging of acid–base sensitive cells . Its ability to visualize pH changes within living cells opens up possibilities for studying cellular processes, drug delivery, and disease diagnostics .

Aggregation-Induced Emission (AIE) Applications

Another exciting application lies in the field of aggregation-induced emission (AIE) . By leveraging molecular engineering and spatial confinement of nanoparticles (NPs), researchers have achieved ultrahigh quantum yields (QYs) of AIE fluorescence NPs. These NPs can be employed for highly sensitive detection of specific molecules , such as toxins, on various platforms .

Intermediate in Organic Synthesis

The compound serves as an organic synthesis intermediate . It finds use in the synthesis of other compounds, including pharmaceutical intermediates. Researchers utilize it during laboratory R&D processes and in chemical and pharmaceutical synthesis .

Covalent Organic Framework (COF) Emission

When combined with specific building blocks, such as 2,2’-(1,4-phenylene)diacetonitrile and 4′,4‴,4‴‘’,4‴‘’‘’-(ethene-1,1,2,2-tetrayl)tetrakis(([1,1′-biphenyl]-4-carbaldehyde)), this compound contributes to the creation of a sp2-carbon-linked covalent organic framework (COF) . The resulting COF emits bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . Such COFs have potential applications in optoelectronics, sensors, and light-emitting devices.

AIE Dye Synthesis

Additionally, this compound serves as a synthetic intermediate for AIE dyes . Researchers use it to synthesize AIE-active dyes, which exhibit enhanced fluorescence upon aggregation. These dyes have applications in bioimaging, sensing, and materials science .

Wirkmechanismus

Target of Action

The primary target of this compound is the Covalent Organic Frameworks (COFs) . It acts as a butterfly-shaped bridging ligand linker for COFs .

Mode of Action

The compound is structurally composed of four 1,1’-biphenyl-4-carbaldehyde units that are connected by an ethene double bond . It forms imine or double bond linkages through polycondensation reactions .

Biochemical Pathways

The compound plays a crucial role in the formation of sp2-carbon-linked covalent organic frameworks (COFs) . This is achieved by using 2,2’- (1,4-phenylene)diacetonitrile and the compound as building blocks . The resulting COF is involved in various applications such as anode active materials, light-emitting diodes, and oil adsorption .

Result of Action

The compound contributes to the formation of COFs that emit bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . When blended in epoxy resin at a concentration of 1.5 wt%, the COF phosphor gives cold WLED, with a color rendering index (CRI) of 83.4, Commission Internationale de L’Eclairage (CIE) chromaticity coordinate of (0.32, 0.29), and luminous efficiency (ηL) of 20.31 lm·W −1 .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, a superhydrophobic ether-based porous organic polymer (E-POP-1), prepared by the condensation of the compound and a pentaerythritol monomer, exhibits superhydrophobicity due to abundant ether groups . When coated on polyurethane as a sponge, E-POP-1@PU can rapidly and selectively adsorb various kinds of oils up to 82 times of its own weight, making it a great candidate for large-scale industrial separation of oils and water .

Safety and Hazards

Zukünftige Richtungen

The compound’s use in the synthesis of COFs opens up possibilities for its application in various fields . For instance, the Py-DMTA-COF synthesized using this compound exhibits better photocatalytic activity, broad substrate applicability, and excellent recyclability . This suggests potential future directions in the development of metal-free, base-free, and economical photocatalysts for organic transformations .

Eigenschaften

IUPAC Name |

N,N-diphenyl-4-[4-[1,2,2-tris[4-[4-(N-phenylanilino)phenyl]phenyl]ethenyl]phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H72N4/c1-9-25-85(26-10-1)99(86-27-11-2-12-28-86)93-65-57-77(58-66-93)73-41-49-81(50-42-73)97(82-51-43-74(44-52-82)78-59-67-94(68-60-78)100(87-29-13-3-14-30-87)88-31-15-4-16-32-88)98(83-53-45-75(46-54-83)79-61-69-95(70-62-79)101(89-33-17-5-18-34-89)90-35-19-6-20-36-90)84-55-47-76(48-56-84)80-63-71-96(72-64-80)102(91-37-21-7-22-38-91)92-39-23-8-24-40-92/h1-72H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBOVVTUHBQNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=C(C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H72N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1305.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

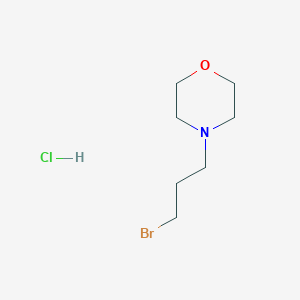

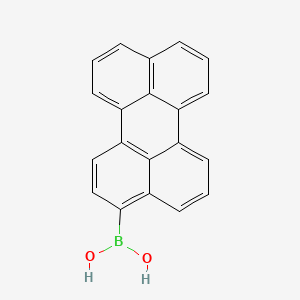

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

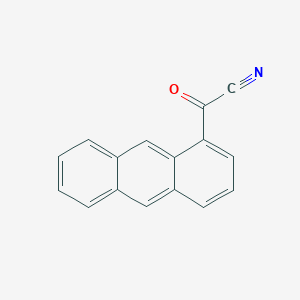

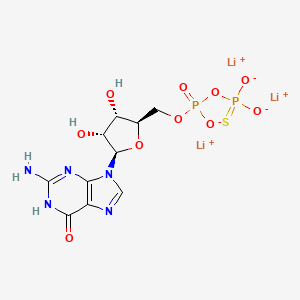

![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)

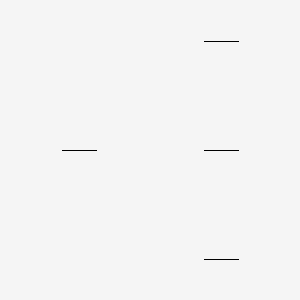

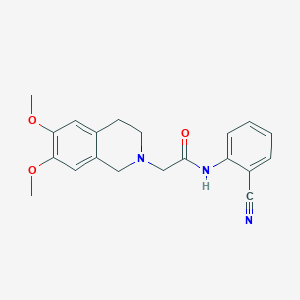

![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)